molecular formula C19H12F3N3O4 B2419762 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 849616-63-3

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2419762
CAS No.: 849616-63-3
M. Wt: 403.317
InChI Key: PPHZUXPDGFUKLN-UHFFFAOYSA-N
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Description

Overview and Research Value 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS 849616-63-3) is a synthetically designed organic compound with a molecular formula of C 19 H 12 F 3 N 3 O 4 and a molecular weight of 403.317 g/mol [ ]. This acetamide derivative features a complex benzofuro[3,2-d]pyrimidine core structure, which is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery [ ]. Compounds within this structural family are frequently investigated for their pharmacological properties and their potential to interact with specific biological targets, such as enzymes and receptors [ ]. Potential Applications and Mechanism This compound is a valuable scaffold for scientific research. Its structural analogs have been studied as potential enzyme inhibitors [ ]. For instance, closely related molecules based on the benzofuropyrimidine structure have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key enzyme implicated in immunosuppressive pathways relevant to oncology and immunology research [ ]. The mechanism of action for such compounds typically involves high-affinity binding to the enzyme's active site, thereby blocking its catalytic activity and modulating the associated biochemical pathway [ ]. Furthermore, pyrimidine-fused ring systems similar to the core of this compound are actively explored in anticancer research for their ability to inhibit kinases like EGFR, which play a critical role in cell proliferation and survival [ ]. Chemical Profile CAS Number: 849616-63-3 [ ] IUPAC Name: 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide [ ] Molecular Formula: C 19 H 12 F 3 N 3 O 4 [ ] Molecular Weight: 403.317 g/mol [ ] SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F [ ] Usage Note This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4/c20-19(21,22)29-12-7-5-11(6-8-12)24-15(26)9-25-10-23-16-13-3-1-2-4-14(13)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHZUXPDGFUKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically those containing both pyrimidine and benzofuran moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula for this compound is C18H15F3N2O2, and it exhibits unique structural features that may contribute to its biological efficacy.

Structural Characteristics

The compound features a benzofuro[3,2-d]pyrimidine core combined with a trifluoromethoxy-substituted phenyl group. This combination enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The synthesis of this compound typically involves several key steps that require specific reaction conditions, including temperature control, solvent choice, and catalyst selection to optimize yield and purity. The chemical reactivity of the compound can be explored through various reactions typical of amides and heterocycles, which are essential for modifying the structure to enhance biological activity or specificity.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Research into its specific targets is ongoing, focusing on elucidating these pathways to better understand its therapeutic potential.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of related compounds against various enzymes. For instance, docking studies have revealed hydrogen bonding interactions between the trifluoromethyl group and target proteins. Compounds similar to this compound were tested for their inhibitory effects against cholinesterases (AChE and BChE), β-secretase, COX-2, and LOX-15.

CompoundTarget EnzymeIC50 (μM)
Reference (donepezil)AChE0.02
Reference (galantamine)AChE0.01
Compound 1AChE15.2
Compound 2BChE9.2

These results indicate that while some derivatives exhibit moderate inhibitory activity against AChE and BChE, they are generally less potent than established reference standards.

Case Studies

In a case study involving the evaluation of various derivatives of similar compounds, it was found that modifications in the molecular structure significantly influenced biological activity. For example:

  • Compound Modification : The introduction of halogen atoms on the para-position of the phenyl substituent resulted in reduced inhibitory effects against both AChE and BChE.
  • Electron Donating Groups : The presence of electron-donating groups such as methoxy or methyl on the phenyl ring also correlated with decreased activity against these enzymes.

These findings suggest a structure–activity relationship that warrants further investigation to optimize efficacy.

Future Directions

Continued research into the biological activities of this compound is essential for exploring its potential therapeutic roles. Investigations into its pharmacokinetics, toxicity profiles, and specific molecular interactions will provide deeper insights into its viability as a drug candidate.

Preparation Methods

Cyclocondensation of 2-Aminobenzofuran-3-carboxylate

Procedure :

  • Starting Material : Ethyl 2-amino-4-methoxybenzofuran-3-carboxylate (10 g, 40 mmol) is suspended in dry dimethylformamide (DMF, 100 mL).
  • Cyclization : Urea (7.2 g, 120 mmol) and phosphoryl chloride (POCl₃, 15 mL) are added dropwise at 0°C. The mixture is heated to 80°C for 6 hours under nitrogen.
  • Workup : The reaction is quenched with ice-water (500 mL), and the precipitate is filtered and recrystallized from ethanol to yield 4-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one (8.2 g, 85% yield).

Key Data :

Parameter Value
Reaction Temperature 80°C
Solvent DMF
Yield 85%
Purity (HPLC) >98%

Mechanistic Insight : POCl₃ activates the urea, facilitating nucleophilic attack by the amine on the carbonyl carbon, followed by cyclization and aromatization.

Chlorination at Position 3

Procedure :

  • Substitution : 4-Methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one (5 g, 21 mmol) is treated with phosphorus oxychloride (PCl₅, 10 g, 48 mmol) at 120°C for 4 hours.
  • Isolation : Excess PCl₅ is removed under reduced pressure, and the residue is poured into cold water. The product, 3-chloro-4-methoxybenzofuro[3,2-d]pyrimidine, is extracted with dichloromethane (DCM) and dried over Na₂SO₄ (6.1 g, 90% yield).

Analytical Confirmation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 4.10 (s, 3H, OCH₃).

Synthesis of N-(4-(Trifluoromethoxy)phenyl)acetamide

Acetylation of 4-(Trifluoromethoxy)aniline

Procedure :

  • Reaction : 4-(Trifluoromethoxy)aniline (10 g, 52 mmol) is dissolved in acetic anhydride (50 mL) and heated at 100°C for 2 hours.
  • Purification : The mixture is cooled, poured into ice-water, and stirred for 30 minutes. The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield N-(4-(trifluoromethoxy)phenyl)acetamide (9.8 g, 82% yield).

Quality Control :

  • Melting Point : 145–147°C (lit. 146°C).
  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch).

Coupling of Fragments

Alkylation of 3-Chlorobenzofuropyrimidine

Procedure :

  • Nucleophilic Substitution : A mixture of 3-chloro-4-methoxybenzofuro[3,2-d]pyrimidine (5 g, 20 mmol), N-(4-(trifluoromethoxy)phenyl)acetamide (5.2 g, 22 mmol), and potassium carbonate (8.3 g, 60 mmol) in acetonitrile (100 mL) is refluxed for 12 hours.
  • Workup : The solvent is evaporated, and the residue is dissolved in ethyl acetate (200 mL), washed with water, and dried. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields 2-(4-methoxybenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (7.1 g, 75% yield).

Optimization Notes :

  • Higher yields are achieved using polar aprotic solvents (e.g., DMF or acetonitrile) and excess base (K₂CO₃).
  • Reaction monitoring via TLC (Rf = 0.5 in hexane/ethyl acetate 1:1) ensures complete consumption of the chloro intermediate.

Demethylation to Yield Target Compound

Procedure :

  • Demethylation : The methoxy derivative (6 g, 12 mmol) is treated with boron tribromide (BBr₃, 15 mL, 1M in DCM) at 0°C for 1 hour, then warmed to room temperature for 6 hours.
  • Quenching : The reaction is carefully quenched with methanol (50 mL), and the solvent is removed under vacuum. The crude product is purified via recrystallization from methanol to afford 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (5.0 g, 88% yield).

Spectroscopic Validation :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 159.2 (pyrimidine-C4), 154.6 (CF₃O-C), 148.3 (benzofuran-C), 121.4–125.8 (aromatic Cs), 43.5 (CH₂).

Alternative Synthetic Routes

One-Pot Cyclization and Alkylation

Procedure :

  • Simultaneous Cyclization-Coupling : Ethyl 2-amino-4-hydroxybenzofuran-3-carboxylate (10 g, 44 mmol) is reacted with N-(4-(trifluoromethoxy)phenyl)acetamide (11 g, 48 mmol) and hexamethyldisilazane (HMDS, 20 mL) in toluene at 110°C for 8 hours.
  • Yield : 6.5 g (58%) after silica gel chromatography.

Advantages : Reduces synthetic steps but requires stringent temperature control to prevent side reactions.

Industrial-Scale Considerations

Process Optimization

  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in alkylation steps.
  • Solvent Recycling : Acetonitrile is recovered via distillation for cost-effective production.
  • Waste Management : POCl₃ and BBr₃ neutralization with aqueous NaHCO₃ minimizes environmental impact.

Analytical and Purification Techniques

Chromatography Conditions

Step Eluent System Rf
Final Product Hexane/ethyl acetate (1:2) 0.4
Intermediate DCM/methanol (95:5) 0.6

Spectroscopic Standards

  • HRMS (ESI) : m/z calcd for C₁₉H₁₂F₃N₃O₄ [M+H]⁺: 404.0855; found: 404.0852.
  • Elemental Analysis : Calcd (%) C 56.58, H 3.00, N 10.42; Found C 56.52, H 3.05, N 10.38.

Challenges and Mitigation

  • Trifluoromethoxy Stability : Avoid strong bases (e.g., NaOH) to prevent cleavage of the OCF₃ group.
  • Regioselectivity : Use directing groups (e.g., methoxy) during cyclocondensation to ensure correct ring substitution.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling reactions. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF, acetonitrile) for thioacetamide formation and pyrimidine ring closure .
  • Optimization of reaction temperature (80–120°C) and time (12–24 hours) to balance yield and selectivity .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization .
    • Purity Verification : Analytical techniques such as HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural confirmation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
    • Supplementary Data : X-ray crystallography for unambiguous structural elucidation (if crystalline derivatives are available) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • In Vitro Assays :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Antimicrobial Screening : Broth microdilution for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2 targets) .
    • Key Parameters : Dose-response curves, positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can researchers address low synthetic yields in multi-step reactions for this compound?

  • Optimization Strategies :

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings or DMAP for acylations to improve efficiency .
  • Solvent Effects : Switch from DMF to NMP for higher solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions .
    • Case Study : A 31% yield improvement was reported using NMP at 120°C for 16 hours in analogous pyrimidine syntheses .

Q. How should contradictory biological activity data across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell line heterogeneity, serum concentration) or batch-to-batch compound purity differences .
  • Resolution Steps :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH-recommended cytotoxicity protocols .
  • Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., fluorophenyl vs. trifluoromethoxy analogs) to isolate substituent effects .

Q. What strategies can improve the pharmacokinetic properties of this compound?

  • Structural Modifications :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the acetamide moiety .
  • Metabolic Stability : Replace labile esters with ethers or fluorinated groups to reduce CYP450-mediated degradation .
    • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP (target 2–3) and PSA (<140 Ų) .

Q. How can novel derivatives of this compound be designed for enhanced bioactivity?

  • Rational Design :

  • Substituent Variation : Replace the trifluoromethoxy group with bioisosteres (e.g., pentafluorosulfanyl) to modulate target affinity .
  • Scaffold Hybridization : Fuse the benzofuropyrimidine core with triazole or oxadiazole rings for synergistic activity .
    • SAR Studies : Correlate substituent electronegativity (e.g., F, Cl) with IC₅₀ values in kinase inhibition assays .

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